1-Hexylcyclopropene

postharvest biology ethylene antagonist banana ripening

1-Hexylcyclopropene (1-HCP, CAS 50915-82-7) is a synthetic 1-alkyl-substituted cyclopropene that functions as a competitive inhibitor of ethylene perception in plants. It belongs to a homologous series of strained olefins that bind tightly to the ethylene receptor, thereby blocking ethylene-dependent ripening and senescence processes in climacteric fruits and ornamental crops.

Molecular Formula C9H16
Molecular Weight 124.22 g/mol
CAS No. 50915-82-7
Cat. No. B8677710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hexylcyclopropene
CAS50915-82-7
Molecular FormulaC9H16
Molecular Weight124.22 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC1
InChIInChI=1S/C9H16/c1-2-3-4-5-6-9-7-8-9/h7H,2-6,8H2,1H3
InChIKeyJYBIRLAJZPVZQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylcyclopropene (1-HCP) CAS 50915-82-7: Procurement-Relevant Baseline Profile for a 1-Alkylcyclopropene Ethylene Antagonist


1-Hexylcyclopropene (1-HCP, CAS 50915-82-7) is a synthetic 1-alkyl-substituted cyclopropene that functions as a competitive inhibitor of ethylene perception in plants [1]. It belongs to a homologous series of strained olefins that bind tightly to the ethylene receptor, thereby blocking ethylene-dependent ripening and senescence processes in climacteric fruits and ornamental crops [1][2]. The compound has a molecular formula of C₉H₁₆ and a molecular weight of 124.22 g/mol, and its anti-ethylene activity was first systematically characterized alongside C₁–C₁₀ 1-alkylcyclopropene analogs using banana fruit as the assay system [1]. Its mode of action is mechanistically similar to 1-methylcyclopropene (1-MCP), but its pharmacological profile—defined by protection duration, effective concentration range, and temperature sensitivity—differs substantially from both 1-MCP and other in-class cyclopropenes [1][3][4].

Why Generic 1-Alkylcyclopropene Substitution Is Unreliable: Evidence Basis for 1-Hexylcyclopropene (50915-82-7) Selection


Not all 1-alkylcyclopropenes are functionally interchangeable for procurement decisions. Systematic evaluation of the C₁–C₁₀ series in a single banana assay demonstrates that the protection duration spans from 12 days (1-methylcyclopropene, 1-MCP) to 36 days (1-decylcyclopropene) at ambient temperature [1]. The effective concentration required for receptor blockade similarly varies non-monotonically with chain length, declining from a minimum of 0.7 nl·l⁻¹ for 1-MCP to lower values for longer-chain analogs after an initial increase for C₂–C₃ derivatives [1]. In floriculture models, concentration requirements differ by five- to ten-fold between 1-HCP and 1-MCP, and temperature sensitivity diverges sharply between 1-HCP and its immediate homolog 1-octylcyclopropene (1-OCP) [2]. These pharmacodynamic differences mean that substituting one 1-alkylcyclopropene for another without compound-specific efficacy data risks either under-dosing (loss of ethylene blockade) or over-dosing (phytotoxicity and unnecessary cost). The evidence items below provide the quantitative differentiation that directly supports compound-specific procurement and application design.

Product-Specific Quantitative Evidence Guide: 1-Hexylcyclopropene (1-HCP) vs. Closest Analogs in Postharvest and Floriculture Models


Protection Duration in Banana Fruit: 1-HCP (20 Days) vs. 1-MCP (12 Days) vs. 1-Pentylcyclopropene (14 Days) vs. 1-Heptylcyclopropene (21 Days) vs. 1-Octylcyclopropene (25 Days)

In a direct, within-study comparison of the full C₁–C₁₀ 1-alkylcyclopropene series using a standardized banana (Musa acuminata) fruit assay at 22–23 °C ambient temperature, 1-hexylcyclopropene (1-HCP) conferred protection against exogenous ethylene for 20 days. This represents a 67% increase in protection duration relative to the commercially dominant 1-methylcyclopropene (1-MCP, 12 days), a 43% increase over the immediate shorter-chain homolog 1-pentylcyclopropene (14 days), and a 5% shorter duration relative to 1-heptylcyclopropene (21 days) [1]. The duration of protection increases monotonically with alkyl chain length beyond C₄, positioning 1-HCP as an intermediate-duration candidate that substantially outlasts 1-MCP without the extended persistence of octyl-, nonyl-, or decyl-substituted analogs (25, 35, and 36 days, respectively) [1].

postharvest biology ethylene antagonist banana ripening

Effective Concentration and Temperature Independence in Kalanchoë Flowers: 1-HCP (1000–2000 nl·l⁻¹) vs. 1-MCP (200 nl·l⁻¹) vs. 1-OCP (200–500 nl·l⁻¹)

In a direct comparative study on Kalanchoë blossfeldiana Poelln. cv. Alexandra flowers, 1-HCP was effective at concentrations of 1000 and 2000 nl·l⁻¹, which is five- to ten-fold higher than the effective concentration of 1-MCP (200 nl·l⁻¹) used as the standard control. By contrast, 1-OCP was effective at lower concentrations (200–500 nl·l⁻¹) but exhibited significant temperature dependence: 1-OCP performance declined at temperatures below 15 °C, while 1-HCP maintained undiminished efficacy across the full tested temperature range of 5, 10, 15, and 20 °C [1]. An exposure duration of 2 hours was sufficient for both 1-HCP and 1-OCP, with no additional benefit from longer treatments [1].

floriculture ethylene receptor blocker display life

Ethylene Suppression in Tomato Fruit: 1-HCP (1000 nl·l⁻¹) Achieves 0.92-Fold Reduction in Climacteric Ethylene Peak and 6-Day Ripening Delay vs. Untreated Control

Fumigation of 'Kommeet' tomato fruit with 1-HCP at 1000 nl·l⁻¹ significantly delayed the climacteric ethylene peak by 6 days and suppressed peak ethylene production to 0.92-fold relative to untreated control fruit. Respiration rate was suppressed to 0.71-fold of control levels. Accompanying physiological changes included 6-day delayed colour development, reduced weight loss, and higher titratable acidity (TA of 0.67) compared to control fruit [1][2]. The mode of action was confirmed to be similar to that of 1-MCP—competitive binding to the ethylene receptor—indicating that the differentiation lies in the pharmacodynamic parameters (duration and concentration) rather than in the mechanism per se [1].

tomato postharvest ethylene inhibition climacteric ripening

Comparison Against Non-Cyclopropene Ethylene Antagonists: 1-HCP Outperforms Isoprene Oxide and 1-Octyne in Japanese Plum by Suppressing Ethylene >370-Fold

In 'Tegan Blue' Japanese plum, 1-HCP treatment (250 nl·l⁻¹) suppressed ethylene production by 1.5- to >2-fold compared to other 1-HCP concentrations. Critically, higher concentrations (500–1000 nl·l⁻¹) of the non-cyclopropene ethylene antagonists isoprene oxide and 1-octyne enhanced ethylene production (i.e., were agonistic rather than antagonistic) ranging from 2.5- to >370-fold more than 1-HCP-treated fruit [1]. Across multiple crops, 1-HCP at lower concentrations (125–250 nl·l⁻¹) consistently suppressed ethylene production and respiration in both freshly harvested and cold-stored 'Crisp Pink' apples, and in 'Fuji' apple, 125 nl·l⁻¹ 1-HCP delayed the climacteric ethylene peak by up to three weeks compared to all other treatments [1].

ethylene antagonist plum postharvest relative efficacy

Concentration-Response Specificity: 1-HCP Optimal Efficacy at 1000 nl·l⁻¹ in Tomato, Declining at 2000 nl·l⁻¹; Lower Concentrations (125–250 nl·l⁻¹) Optimal in Apple and Plum

Concentration-response experiments in multiple fruit species reveal that 1-HCP exhibits a non-monotonic dose-response relationship that is species-dependent. In 'Kommeet' tomato, 1-HCP at 1000 nl·l⁻¹ provided superior ethylene suppression (1.5-fold reduction) compared to both lower (500 nl·l⁻¹) and higher (2000 nl·l⁻¹) treatment concentrations. In 'Black Amber' and 'Tegan Blue' Japanese plum, 250 nl·l⁻¹ was more effective than other tested 1-HCP concentrations, achieving 1.5- to >2-fold suppression. In 'Fuji' apple, 125 nl·l⁻¹ was sufficient to delay the climacteric peak by up to three weeks, and in 'Crisp Pink' apple, 125–250 nl·l⁻¹ substantially suppressed ethylene production and respiration in both two- and four-week cold-stored fruit [1]. This species-specific optimal concentration window—higher for tomato (1000 nl·l⁻¹) and lower for apple and plum (125–250 nl·l⁻¹)—distinguishes 1-HCP from 1-MCP, which in many reports is applied within a narrower, less variable concentration range [1].

concentration-response species-specific dosing ethylene inhibition

Efficacy Ranking in Pome Fruits: 1-HCP Positioned Between 1-MCP and (S)-(−)-Limonene for Apple and Pear Storage Life Extension

A comparative evaluation of four ethylene antagonists in apple and pear fruit ranked 1-methylcyclopropene (1-MCP) as most efficient, followed by 1-HCP, (S)-(−)-limonene, and trans-cinnamaldehyde, in that order, for suppressing and delaying climacteric ethylene production, extending cold and controlled atmosphere storage life, and maintaining fruit quality [1]. Although 1-MCP outperformed 1-HCP in this specific pome fruit comparison, 1-HCP ranked ahead of both (S)-(−)-limonene and trans-cinnamaldehyde—two non-cyclopropene compounds that have been investigated as natural or GRAS-status alternatives [1]. The exact quantitative magnitude of the difference between 1-HCP and 1-MCP in this system was reported to be cultivar- and storage-period-dependent [1].

pome fruit ethylene antagonist ranking storage life

Evidence-Backed Application Scenarios for 1-Hexylcyclopropene (1-HCP) Based on Quantified Differential Performance


Intermediate-Duration Banana and Tropical Fruit Postharvest Treatment (20-Day Protection Window)

For banana and other tropical climacteric fruit supply chains requiring an ethylene blockade window exceeding 12 days but not exceeding three weeks, 1-HCP at ambient temperature provides a 20-day protection duration—67% longer than 1-MCP (12 days) and 43% longer than 1-pentylcyclopropene (14 days)—enabling shipping timelines that 1-MCP cannot support without re-application [1]. This positions 1-HCP as the optimal intermediate-duration 1-alkylcyclopropene when longer-chain analogs (25–36 days) would over-suppress ripening and disrupt downstream retail scheduling [1].

Cold-Chain Ornamental Display Life Extension with Temperature-Independent 1-HCP Efficacy

In floriculture logistics where Kalanchoë, Lathyrus, and other ethylene-sensitive ornamentals are transported and displayed at variable temperatures that may fall as low as 5 °C, 1-HCP is uniquely suitable among tested 1-substituted cyclopropenes because its efficacy is independent of treatment temperature across the full 5–20 °C range [2]. 1-OCP, by contrast, loses efficacy below 15 °C, making 1-HCP the preferred cyclopropene for cold-chain decorative plant handling where temperature-controlled fumigation rooms are unavailable or impractical [2]. The higher concentration requirement (1000–2000 nl·l⁻¹, five- to ten-fold above 1-MCP) is offset by the extended protection conferred [2].

Species-Tailored Dosing for Multi-Crop Postharvest Facilities (Tomato, Apple, Plum)

Postharvest facilities handling multiple climacteric fruit types can implement 1-HCP with crop-specific optimal concentration protocols, using 1000 nl·l⁻¹ for tomato (1.5-fold ethylene suppression, 6-day ripening delay), 125–250 nl·l⁻¹ for apple (up to 3-week climacteric peak delay), and 250 nl·l⁻¹ for Japanese plum (1.5- to >2-fold ethylene suppression) [3]. This contrasts with 1-MCP-based protocols that typically employ a narrower concentration range and may require gas-tight enclosure infrastructure described as cumbersome and expensive [3]. The lower effective concentrations for apple and plum (125–250 nl·l⁻¹) improve cost-efficiency for high-volume pome and stone fruit applications [3].

Replacement of Non-Cyclopropene Antagonists That Exhibit Paradoxical Ethylene Agonism

In stone fruit postharvest programs where isoprene oxide or 1-octyne have been considered as ethylene management tools, 1-HCP should be selected as the primary antagonist because both isoprene oxide and 1-octyne paradoxically enhance ethylene production at higher concentrations (500–1000 nl·l⁻¹), generating 2.5- to >370-fold more ethylene than 1-HCP-treated fruit in 'Tegan Blue' plum [3]. Selection of 1-HCP over these non-cyclopropene compounds eliminates the risk of inadvertent ethylene-induced ripening acceleration during treatment [3].

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